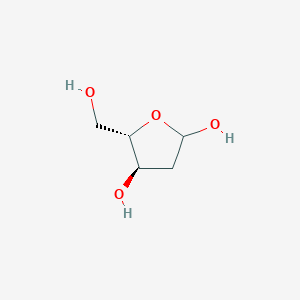
(4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol
Vue d'ensemble
Description
(4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4R,5S)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, supported by diverse research findings.
Synthesis of this compound
The synthesis of this compound has been accomplished through various methodologies. One notable approach involves the use of l-arabinose as a starting material, leading to the formation of tetrahydrofuran derivatives via specific stereochemical manipulations. The total synthesis often includes steps such as oxidation and reduction processes to achieve the desired stereochemistry and functional groups .
Cytotoxicity
Research indicates that compounds related to this compound exhibit significant cytotoxicity against various tumor cell lines. For instance, a study highlighted that related tetrahydrofuran derivatives demonstrated potent activity against HeLa and KB cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound 1 | HeLa | 9.7 |
| Compound 1 | KB | 4.7 |
Antibacterial Properties
In addition to its antitumor activity, this compound and its derivatives have shown antibacterial properties. A review discussed various synthesized inhibitors targeting bacterial zinc metalloenzymes that also included tetrahydrofuran structures. These compounds were effective against multi-drug resistant strains of Enterobacteriaceae and Pseudomonas aeruginosa, suggesting a broader spectrum of antimicrobial activity .
Case Study 1: Antitumor Activity
A study conducted by researchers synthesized several tetrahydrofuran derivatives and tested their cytotoxic effects on multiple tumor cell lines. Among these compounds, one derivative exhibited remarkable cytotoxicity with an IC50 value lower than 10 µM across various tested lines. This finding emphasizes the potential of tetrahydrofuran derivatives in cancer therapy .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of a series of tetrahydrofuran derivatives against Gram-negative bacteria. The results demonstrated that specific modifications to the tetrahydrofuran structure significantly enhanced antibacterial activity. The introduction of hydrophobic groups improved membrane permeability and interaction with bacterial targets .
Propriétés
IUPAC Name |
(4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-OVEKKEMJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC1O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















